![molecular formula C16H14OS B587651 2-[(~2~H_7_)Propan-2-yl]-9H-thioxanthen-9-one CAS No. 1173019-24-3](/img/structure/B587651.png)

2-[(~2~H_7_)Propan-2-yl]-9H-thioxanthen-9-one

Descripción general

Descripción

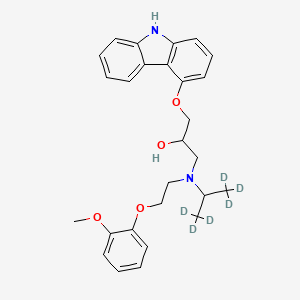

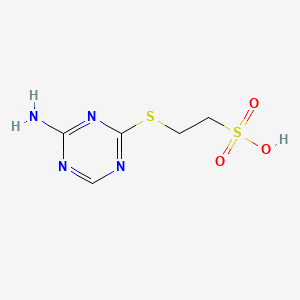

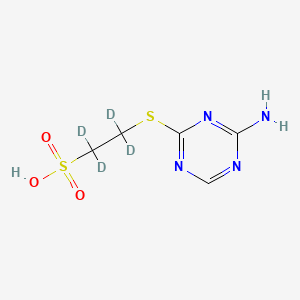

2-[(~2~H_7_)Propan-2-yl]-9H-thioxanthen-9-one (2-P2T) is a synthetic organic compound with a wide range of potential applications in scientific research. It has been studied for its potential to act as a bioactive agent, and its biochemical and physiological effects have been explored in a variety of laboratory experiments.

Aplicaciones Científicas De Investigación

Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides, and Their Analogues

The compound is part of a class of five-membered heterocycles, including furan and thiophene, which are prominent in drug design due to their role as structural units in bioactive molecules. Research indicates the importance of substituents like furan-2-yl, furan-3-yl, thien-2-yl, and thien-3-yl in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and selected analogues. The focus is on compounds with a heteroaromatic ring connected through a bond, assessing the impact of bioisosteric replacement of aryl with heteroaryl substituents on activity levels (Ostrowski, 2022).

Downstream Processing of Biologically Produced Diols

The compound is related to the biologically produced diols like 1,3-propanediol and 2,3-butanediol, which have a wide range of applications. The separation of these diols from fermentation broth is a significant cost factor in microbial production. Research emphasizes the need for improved separation technologies, such as aqueous two-phase extraction, pervaporation, reverse osmosis, and in situ extractive or pervaporative fermentations (Zhi-Long Xiu & Zeng, 2008).

Production and Breakdown Pathways of Branched Chain Aldehydes

The compound is studied for its relevance in the production and degradation of branched aldehydes like 2-methyl propanal and 2- and 3-methyl butanal, essential flavour compounds in many food products. The research examines the influence of metabolic conversions, microbial and food composition on the formation of these aldehydes, especially focusing on 3-methyl butanal in various food products (Smit, Engels & Smit, 2009).

Hetero Analogs of Thioxanthone

The research provides data on the synthesis and properties of 2,3-heteroannulated thiochromones, considered hetero analogs of thioxanthone, highlighting various methods for their preparation. The most studied examples are azathioxanthones (thiochromenopyridines). This analysis is essential for understanding the chemical and structural properties of these compounds, which may have various applications in different fields (Sosnovskikh, 2019).

Mecanismo De Acción

Target of Action

It is known that thioxanthone (tx), a similar compound, plays a unique role in photochemistry .

Mode of Action

Thioxanthone, a compound structurally similar to 2-Isopropyl-d7 Thioxanthone, is recognized as a powerful photocatalyst in organic reactions . It has a high triplet energy and a relatively long triplet lifetime, allowing it to participate successfully in merger reactions with metal complexes

Biochemical Pathways

Thioxanthone is known to be involved in numerous photochemical reactions, including polymerization reactions and organic transformations . It’s plausible that 2-Isopropyl-d7 Thioxanthone might affect similar pathways.

Análisis Bioquímico

Biochemical Properties

2-Isopropyl-d7 Thioxanthone plays a significant role in biochemical reactions, particularly in photochemical processes. It interacts with various enzymes and proteins, acting as a photocatalyst. The compound’s high triplet energy and long triplet lifetime enable it to participate in merger reactions with metal complexes . These interactions are crucial for its function in polymerization reactions and organic transformations. The compound’s ability to form stable complexes through hydrogen bonding further enhances its catalytic efficiency .

Cellular Effects

2-Isopropyl-d7 Thioxanthone has notable effects on cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that thioxanthone derivatives, including 2-Isopropyl-d7 Thioxanthone, can act as endocrine disruptors by affecting steroidogenesis and hormone receptor-mediated transcription activation . This compound has been observed to upregulate the expression of steroidogenic genes, including those encoding for aromatase, thereby increasing the levels of steroid hormones such as estradiol and estrone .

Molecular Mechanism

The molecular mechanism of 2-Isopropyl-d7 Thioxanthone involves its role as a photocatalyst. Upon visible light irradiation, the compound transitions to an excited triplet state, which can then undergo reduction to form a radical anion . This radical anion can reduce metal species, such as nickel, regenerating the thioxanthone and enabling it to participate in further catalytic cycles . The compound’s ability to form hydrogen bonds with substrates also plays a crucial role in its catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Isopropyl-d7 Thioxanthone can change over time. The compound is relatively stable, but its photophysical properties can be influenced by the surrounding environment, such as the presence of protic solvents . Over time, the compound’s efficiency as a photocatalyst may decrease due to degradation or changes in its molecular structure. Long-term studies have shown that the compound can maintain its catalytic activity for extended periods, but its efficiency may diminish with prolonged exposure to light and other environmental factors .

Dosage Effects in Animal Models

The effects of 2-Isopropyl-d7 Thioxanthone vary with different dosages in animal models. Studies have shown that at lower doses, the compound can increase serum protein, albumin, and cholesterol levels without causing significant histopathological changes . At higher doses, the compound can cause liver hypertrophy and squamous hyperplasia of the forestomach . These findings indicate that while the compound can be used safely at lower doses, higher doses may lead to adverse effects.

Metabolic Pathways

2-Isopropyl-d7 Thioxanthone is involved in various metabolic pathways, particularly those related to its role as a photocatalyst. The compound interacts with enzymes and cofactors that facilitate its reduction and regeneration during catalytic cycles . The deuterium labeling allows for precise tracking of the compound’s movement through metabolic pathways, providing valuable insights into its role in biochemical reactions .

Transport and Distribution

Within cells and tissues, 2-Isopropyl-d7 Thioxanthone is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to form stable complexes with metal ions and other biomolecules facilitates its transport to specific cellular compartments . This targeted distribution is crucial for its function as a photocatalyst, as it ensures that the compound reaches the sites where it can exert its catalytic effects.

Subcellular Localization

2-Isopropyl-d7 Thioxanthone is localized within specific subcellular compartments, where it exerts its catalytic activity. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . This precise localization is essential for its function, as it ensures that the compound is present in the right place at the right time to participate in biochemical reactions.

Propiedades

IUPAC Name |

2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)thioxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14OS/c1-10(2)11-7-8-15-13(9-11)16(17)12-5-3-4-6-14(12)18-15/h3-10H,1-2H3/i1D3,2D3,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTALPKYXQZGAEG-SVMCCORHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C1=CC2=C(C=C1)SC3=CC=CC=C3C2=O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746790 | |

| Record name | 2-[(~2~H_7_)Propan-2-yl]-9H-thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1173019-24-3 | |

| Record name | 2-[(~2~H_7_)Propan-2-yl]-9H-thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-tert-Butyloxycarbonyl-D-erythro-sphingosine-2,3-N,O-acetonide-1-phosphate Bis[1-(2-nitrophenyl)ethyl]ester](/img/structure/B587574.png)

![1,3,6,8-Tetrahydroimidazo[4,5-e]benzimidazole-2,7-dione](/img/structure/B587578.png)

![(4S,5S)-6-(Hydroxymethyl)-3-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol](/img/structure/B587579.png)